2H-1,3,2,4-Dithiadiazole

Solid-state chemistry Isomerization kinetics Differential scanning calorimetry

2H-1,3,2,4-Dithiadiazole is a five-membered heterocyclic compound belonging to the dithiadiazole family, characterized by the formula RCN2S2. It exists as one of two primary isomeric forms, with sulfur and nitrogen atoms alternating around the ring, distinct from the 1,2-dithia-3,5-diazole isomer.

Molecular Formula CH2N2S2
Molecular Weight 106.18 g/mol
CAS No. 62251-12-1
Cat. No. B15453080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,3,2,4-Dithiadiazole
CAS62251-12-1
Molecular FormulaCH2N2S2
Molecular Weight106.18 g/mol
Structural Identifiers
SMILESC1=NSNS1
InChIInChI=1S/CH2N2S2/c1-2-5-3-4-1/h1,3H
InChIKeyFRSXPUIHCJARBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,3,2,4-Dithiadiazole (CAS 62251-12-1): Core Structural and Electronic Features for Material Science Procurement


2H-1,3,2,4-Dithiadiazole is a five-membered heterocyclic compound belonging to the dithiadiazole family, characterized by the formula RCN2S2. It exists as one of two primary isomeric forms, with sulfur and nitrogen atoms alternating around the ring, distinct from the 1,2-dithia-3,5-diazole isomer [1]. This neutral species is a stable free radical of significant interest for its paramagnetic properties and its tendency to form linear chain structures, making it a candidate for molecular electronics and magnetic materials [2]. The compound is typically prepared via the reduction of its corresponding 1,3,2,4-dithiadiazolium cation, a key precursor accessible through the cycloaddition of [SNS]+ salts to nitriles [3].

Why 2H-1,3,2,4-Dithiadiazole Cannot Be Simply Substituted with Other Dithiadiazole Isomers or Thiadiazole Derivatives


The substitution of 2H-1,3,2,4-dithiadiazole with its 1,2,3,5-dithiadiazole isomer or other thiadiazole derivatives is not feasible due to fundamental differences in their electronic structure, solid-state behavior, and synthetic utility. Critically, the 1,3,2,4-isomer is a metastable intermediate that undergoes a characteristic solid-state and solution-phase rearrangement to the thermodynamically more stable 1,2,3,5-isomer [1]. This instability, which is a key differentiator, allows it to serve as a reactive synthon for in-situ transformations and as a precursor to unique radical dimers. Furthermore, its distinct electronic configuration results in a unique electron paramagnetic resonance (EPR) signature—a 1:1:1 triplet—compared to the 1:2:3:2:1 quintet of the 1,2,3,5-isomer, providing a clear analytical handle for its identification and purity assessment [2]. These specific properties render it uniquely valuable for research into radical chemistry and materials science, where its controlled rearrangement and distinct electronic profile are essential, not merely interchangeable with more stable analogues.

2H-1,3,2,4-Dithiadiazole (CAS 62251-12-1): Quantifiable Differentiation Data for Scientific Selection


Unique Solid-State Isomerization: Quantified Rearrangement to 1,2,3,5-Dithiadiazole

The 1,3,2,4-dithiadiazole ring system is metastable and undergoes a characteristic solid-state rearrangement to its 1,2,3,5-isomer. This process has been quantitatively monitored using differential scanning calorimetry (DSC), X-ray powder diffraction (XRD), and infrared (IR) spectroscopy [1]. While the study examines substituted derivatives, the fundamental isomerization is an inherent property of the parent 1,3,2,4-dithiadiazole scaffold, differentiating it from the more stable 1,2,3,5-isomer which does not undergo this transformation. The rearrangement is a photochemically symmetry-allowed, thermally symmetry-forbidden process [2].

Solid-state chemistry Isomerization kinetics Differential scanning calorimetry

Distinctive Electron Paramagnetic Resonance (EPR) Signature: Triplet vs. Quintet Pattern

The electronic structure of the neutral 1,3,2,4-dithiadiazolyl radical results in a unique EPR spectrum. Specifically, the radical exhibits a 1:1:1 triplet pattern due to hyperfine coupling with two equivalent nitrogen nuclei [1]. This is in stark contrast to the 1,2,3,5-dithiadiazolyl radical, which displays a 1:2:3:2:1 quintet pattern [1]. This difference is a direct consequence of the distinct spatial arrangement of sulfur and nitrogen atoms within the five-membered ring.

EPR spectroscopy Radical characterization Spin distribution

Crystal Structure Confirmation: Zero-Dimensional Packing of the Parent 2H-1,3,2,4-Dithiadiazole

The crystal structure of the parent compound, 2H-1,3,2,4-dithiadiazole (CAS 62251-12-1), has been determined computationally via the Materials Project. The structure is zero-dimensional, crystallizing in the monoclinic P2₁/c space group, with four molecules of the 1,3,2,4-isomer co-crystallizing with four molecules of the 3H-1,2,3,5-dithiadiazole isomer in the unit cell [1]. This provides a precise, quantitative structural benchmark for the compound, distinct from its aryl-substituted derivatives.

Crystallography Materials Project Structural database

Electrochemical Redox Behavior: Reversible One-Electron Reduction for Radical Generation

Electrochemical studies on aryl-substituted 1,3,2,4-dithiadiazolylium salts demonstrate a reversible, one-electron reduction process, which is fundamental for generating the corresponding neutral dithiadiazolyl radicals [1]. The half-wave reduction potentials for these cations follow a linear free-energy relationship with the Hammett parameter (σm), with a small reaction constant (ϱ) indicating that electronic effects from aryl substituents have a minor influence on the redox event [1]. This suggests the redox properties of the 1,3,2,4-dithiadiazole core are robust and predictable.

Electrochemistry Radical generation Redox potential

Optimal Research and Procurement Scenarios for 2H-1,3,2,4-Dithiadiazole (CAS 62251-12-1)


Precursor for Solid-State Synthesis of 1,2,3,5-Dithiadiazole-Based Materials

Researchers seeking to prepare 1,2,3,5-dithiadiazole-based molecular conductors or magnets can utilize 2H-1,3,2,4-dithiadiazole as a reactive precursor. Its unique ability to undergo a controlled solid-state rearrangement [1] allows for the in-situ generation of the target 1,2,3,5-isomer within a solid matrix, potentially enabling the fabrication of devices with tailored electronic or magnetic properties that are not accessible through direct synthesis from the stable isomer.

Kinetic Studies of Solid-State Isomerization and Radical Chemistry

The compound serves as an ideal model system for studying the kinetics and mechanism of solid-state isomerization. Its well-characterized thermal rearrangement [1] and its distinct EPR signature [2] provide a clean, measurable process. This is of high value for fundamental research in solid-state chemistry and for developing new materials where controlled molecular motion in the solid state is desired, such as in molecular switches or actuators.

Analytical Standard for EPR Spectroscopy and Radical Identification

Due to its unique 1:1:1 triplet EPR pattern [2], 2H-1,3,2,4-dithiadiazole or its derivatives can be used as a reliable standard for calibrating EPR spectrometers and as a marker for identifying and quantifying radical species in complex mixtures. This is particularly valuable in synthetic chemistry and materials science labs where radical intermediates are common and require precise characterization.

Computational Chemistry and Materials Modeling Benchmark

The computationally determined crystal structure of the parent 2H-1,3,2,4-dithiadiazole [3] provides a robust benchmark for theoretical chemists and materials scientists. It allows for the validation of density functional theory (DFT) methods and other computational approaches for predicting the properties of sulfur-nitrogen heterocycles, which are of growing interest for their electronic and magnetic properties.

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